N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide
Description
N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfanyl)phenyl group and at the 2-position with a 2,2-diphenylacetamide moiety.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-14-8-13-18(15-19)22-25-26-23(28-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESAHGFFNHLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methylsulfanyl group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions using methylthiol or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce specific functional groups into target compounds
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocyclic Core : The target compound’s 1,3,4-oxadiazole core is shared with analogues in , and , while substitutes this with a benzothiazole ring. Benzothiazoles are associated with enhanced metabolic stability but may reduce hydrogen-bonding capacity compared to oxadiazoles .
- Substituent Effects : The methylsulfanyl group in the target compound likely increases lipophilicity (logP) compared to the 2-furyl group in or the 3-methylphenyl group in . Chlorine substituents in may improve target affinity but reduce solubility.
Pharmacological Activity Comparisons
Key Observations :
- Enzyme inhibition is a common theme among oxadiazole-acetamide hybrids, though specific targets (e.g., kinases, proteases) are rarely disclosed .
Biological Activity
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxadiazole Ring : Contributes to its biological activity through interactions with various biological targets.
- Methylsulfanyl Group : Enhances lipophilicity and may influence binding affinity to receptors.
- Diphenylacetamide Moiety : Potentially involved in enzyme inhibition and protein-ligand interactions.
Structural Representation
| Feature | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | CHNOS |
| Key Functional Groups | Oxadiazole, Methylsulfanyl, Diphenylacetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and carboxylic acid derivatives.
- Coupling with Diphenylacetamide : The oxadiazole intermediate is then coupled with diphenylacetyl chloride under basic conditions to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 1.5 | |
| HeLa (Cervical Cancer) | 2.0 | |
| A2780 (Ovarian Cancer) | 1.8 |
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and modulate protein-ligand interactions. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer progression.
- Signal Transduction Interference : Disruption of signaling pathways that promote cell proliferation and survival.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the antiproliferative effects of this compound on multiple human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, various derivatives of oxadiazole were synthesized and tested for their biological activity. The findings suggested that modifications to the methylsulfanyl group could enhance anticancer potency while maintaining selectivity for cancer cells over normal cells.
Q & A
Basic: What are the key synthetic strategies for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide?
Answer:
Synthesis typically involves:
Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiosemicarbazides or hydrazide precursors under reflux with reagents like POCl₃ .
Substitution : Introduction of the 3-(methylsulfanyl)phenyl group via nucleophilic aromatic substitution or Suzuki coupling, optimized using catalysts like Pd(PPh₃)₄ .
Acetamide Formation : Coupling of 2,2-diphenylacetic acid to the oxadiazole core using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous DMF .
Critical Parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is structural characterization of this compound performed?
Answer:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm; aromatic protons at δ 7.1–7.8 ppm) .
- IR : Validate carbonyl (C=O stretch ~1680 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₉H₂₄N₃O₂S) .
X-ray Crystallography : Resolve stereoelectronic effects of the diphenylacetamide moiety .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
Enzyme Inhibition :
- Kinase/Phosphatase Assays : Measure IC₅₀ values using colorimetric substrates (e.g., p-nitrophenyl phosphate for alkaline phosphatase) .
Antimicrobial Screening :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can computational modeling predict its drug-likeness and target interactions?
Answer:
QSAR Studies : Correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with bioactivity using descriptors like logP and polar surface area .
Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with MM-GBSA free-energy calculations .
ADMET Prediction : SwissADME for solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Assay Standardization : Control variables (e.g., serum concentration in cell culture, incubation time) to minimize inter-lab variability .
SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophoric requirements .
Meta-Analysis : Use platforms like RevMan to statistically aggregate data from multiple studies, adjusting for publication bias .
Advanced: What strategies optimize metabolic stability and bioavailability?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfanyl) to enhance solubility and reduce first-pass metabolism .
Microsomal Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Co-crystallization : Improve dissolution rates using co-formers (e.g., cyclodextrins) identified via phase solubility diagrams .
Basic: How to assess its stability under varying conditions?
Answer:
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor by HPLC .
Photostability : UV irradiation (ICH Q1B guidelines) to identify photo-degradation products .
Advanced: What in silico tools predict synthetic accessibility?
Answer:
Retrosynthesis : Use AiZynthFinder or Chematica to prioritize routes with minimal steps and high atom economy .
Route Scoring : Evaluate using parameters like step yield (SYNTHIA), reagent cost (SciFinder), and safety (EHS criteria) .
Advanced: How does the methylsulfanyl group influence reactivity?
Answer:
Electronic Effects : The -SMe group acts as an electron donor, activating the oxadiazole ring toward electrophilic substitution (e.g., nitration) .
Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications, verified by ESR .
Oxidative Vulnerability : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide), requiring inert storage conditions .
Advanced: Design a study to explore its allosteric modulation potential.
Answer:
SPR Biosensing : Immobilize target proteins (e.g., GPCRs) and measure binding kinetics in the presence of orthosteric ligands .
Cryo-EM : Resolve conformational changes in target enzymes (e.g., HIV protease) upon compound binding .
Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify allosteric pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
